

# Synthesis and characterization of 2-Ethoxypyridine-3-boronic acid

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## Compound of Interest

Compound Name: 2-Ethoxypyridine-3-boronic acid

Cat. No.: B151131

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An In-Depth Technical Guide to the Synthesis and Characterization of **2-Ethoxypyridine-3-boronic acid**

## Abstract

This technical guide provides a comprehensive overview of **2-Ethoxypyridine-3-boronic acid** ( $C_7H_{10}BNO_3$ ), a versatile heterocyclic organoboron compound. It is designed for researchers, scientists, and professionals in drug development and organic synthesis. The document details a robust synthetic protocol, thorough characterization methodologies, and critical applications, with a focus on the Suzuki-Miyaura cross-coupling reaction. The underlying scientific principles and rationale for experimental choices are elucidated to provide a field-proven perspective on handling and utilizing this valuable chemical building block.

## Introduction: The Significance of 2-Ethoxypyridine-3-boronic acid

Heterocyclic boronic acids are foundational pillars in modern synthetic chemistry, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, **2-Ethoxypyridine-3-boronic acid** has emerged as a particularly valuable reagent. Its unique electronic and structural properties make it an indispensable building block for constructing complex molecular architectures.

This compound is extensively used in:

- **Drug Development:** It serves as a key intermediate in the synthesis of biologically active molecules and pharmaceutical candidates targeting a range of diseases.<sup>[1][2]</sup> The boronic acid functional group itself is of growing interest in medicinal chemistry, with several FDA-approved drugs, like Bortezomib, featuring this moiety.<sup>[2][3][4]</sup> The pyridine core is a common scaffold in many pharmaceuticals.
- **Organic Synthesis:** Its primary application is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a process vital for creating agrochemicals and fine chemicals.<sup>[1][5]</sup>
- **Materials Science:** The compound contributes to the development of advanced materials, including specialized polymers and nanomaterials.<sup>[1]</sup>

The stability, versatile reactivity, and relatively low toxicity of boronic acids contribute to their widespread adoption.<sup>[3]</sup> This guide aims to equip researchers with the necessary knowledge to effectively synthesize, characterize, and apply **2-Ethoxypyridine-3-boronic acid** in their work.

## Physicochemical and Structural Properties

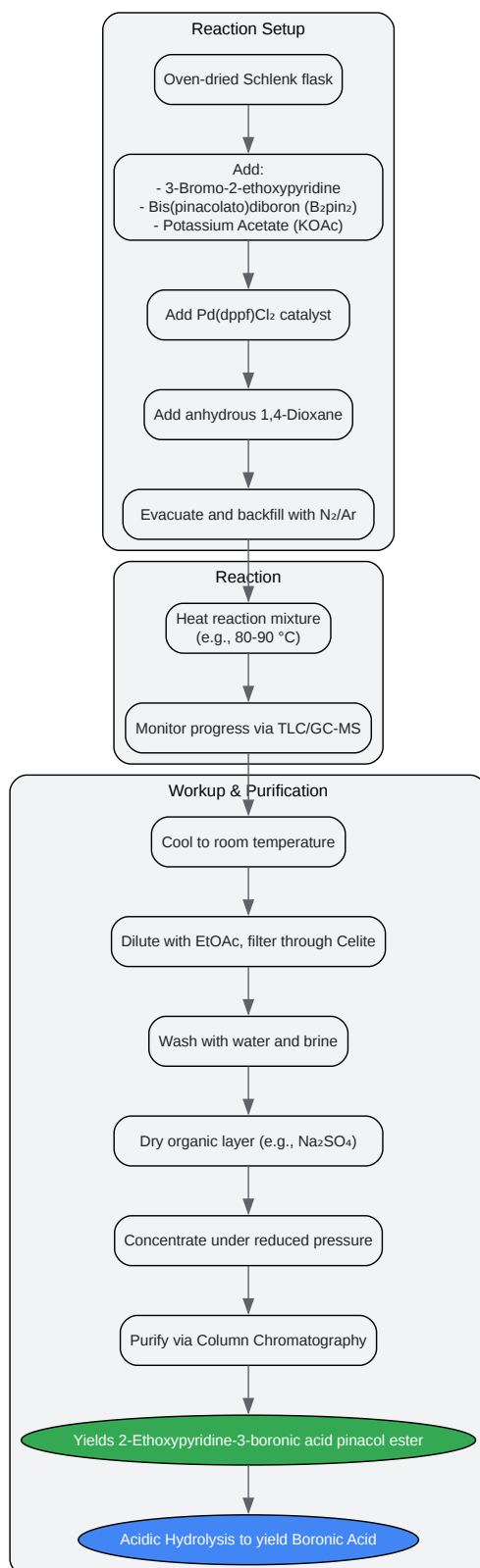
Accurate identification begins with understanding the fundamental properties of the compound.

Property	Value	Source
IUPAC Name	(2-ethoxypyridin-3-yl)boronic acid	[6]
CAS Number	854373-97-0	[6]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> BNO <sub>3</sub>	[6]
Molecular Weight	166.97 g/mol	[6]
Appearance	White to pale brown powder/crystalline solid	[7][8]
Melting Point	101.5-107.5 °C	[7][9]
SMILES	<chem>CCOC1=NC=CC=C1B(O)O</chem>	[6][7]
InChIKey	FXUMKSCYKPOZOO-UHFFFAOYSA-N	[6][7]

## Synthesis of 2-Ethoxypyridine-3-boronic acid

The synthesis of aryl and heteroaryl boronic acids is well-established, with the Miyaura borylation reaction being a prominent and reliable method. This pathway typically involves the palladium-catalyzed reaction of a halide with a diboron reagent. For **2-Ethoxypyridine-3-boronic acid**, the logical precursor is 3-bromo-2-ethoxypyridine.

## Synthetic Workflow Diagram



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Caption: Workflow for the Miyaura Borylation Synthesis of **2-Ethoxypyridine-3-boronic acid**.

## Detailed Experimental Protocol

This protocol describes the synthesis of the pinacol ester, a common, stable intermediate that can be readily hydrolyzed to the final boronic acid.

Materials:

- 3-Bromo-2-ethoxypyridine
- Bis(pinacolato)diboron ( $B_2pin_2$ )
- Potassium acetate (KOAc), anhydrous
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ( $Pd(dppf)Cl_2$ )
- 1,4-Dioxane, anhydrous
- Ethyl acetate (EtOAc)
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

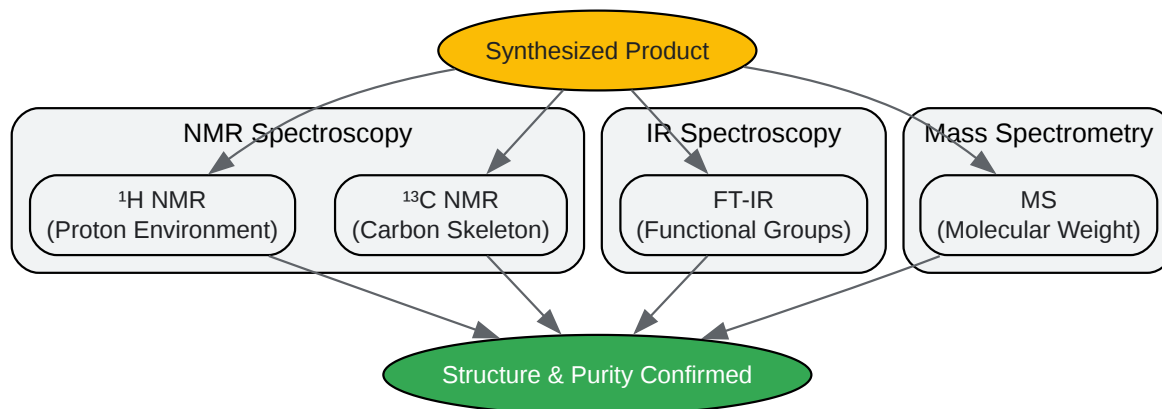
- **Reaction Setup:** In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromo-2-ethoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and anhydrous potassium acetate (1.5 equiv).
  - **Rationale:** The inert atmosphere is critical to prevent the degradation of the palladium catalyst and other reagents. Potassium acetate acts as the base required for the catalytic cycle.[\[10\]](#)
- **Catalyst and Solvent Addition:** Add the palladium catalyst,  $Pd(dppf)Cl_2$  (0.03 equiv), to the flask. Subsequently, add anhydrous 1,4-dioxane via syringe.
  - **Rationale:**  $Pd(dppf)Cl_2$  is a robust and efficient catalyst for borylation reactions.[\[10\]](#)[\[11\]](#) Anhydrous dioxane is used as it is a polar aprotic solvent that effectively dissolves the reagents and is stable at the required reaction temperatures.

- **Reaction:** Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
- **Workup:** Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
- **Extraction:** Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
  - **Rationale:** This removes residual potassium acetate and other water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the resulting crude oil or solid by column chromatography on silica gel to yield the **2-ethoxypyridine-3-boronic acid** pinacol ester.
- **Hydrolysis (Optional):** The pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., HCl) followed by extraction.

## Spectroscopic Characterization

Verifying the identity and purity of the synthesized product is paramount. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive characterization profile.

## Characterization Workflow Diagram



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Caption: Standard workflow for the spectroscopic characterization of the final product.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.[12] Spectra are typically recorded in deuterated solvents like DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent. DMSO-d<sub>6</sub> is often preferred for boronic acids as it helps in observing the exchangeable -OH protons.[12]
- Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
- Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra at room temperature using standard pulse sequences.

Expected NMR Data:

<sup>1</sup> H NMR	Predicted Chemical Shift (δ, ppm)	Multiplicity
CH <sub>3</sub> (ethoxy)	~1.4	triplet (t)
CH <sub>2</sub> (ethoxy)	~4.4	quartet (q)
Pyridine H-5	~7.2 - 7.4	dd
Pyridine H-4	~7.9 - 8.1	dd
Pyridine H-6	~8.3 - 8.5	dd
B(OH) <sub>2</sub>	5.0 - 8.0	broad singlet (br s)

<sup>13</sup> C NMR	Predicted Chemical Shift (δ, ppm)
CH <sub>3</sub> (ethoxy)	~14
CH <sub>2</sub> (ethoxy)	~62
C-B (C-3)	~125 (often not observed)
Pyridine C-5	~128
Pyridine C-4	~145
Pyridine C-6	~150
Pyridine C-2	~165

Note: Chemical shifts are predictions and can vary based on solvent and concentration. The boronic acid protons are exchangeable and their signal can be broad and variable.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.



Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Vibration Type
O-H (boronic acid)	3200 - 3600 (broad)	Stretching
C-H (aromatic)	3000 - 3100	Stretching
C-H (aliphatic)	2850 - 3000	Stretching
C=N, C=C (pyridine)	1400 - 1600	Stretching
B-O	1310 - 1350	Stretching <a href="#">[13]</a>
C-O (ethoxy)	1050 - 1250	Stretching

## Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for this type of analysis.

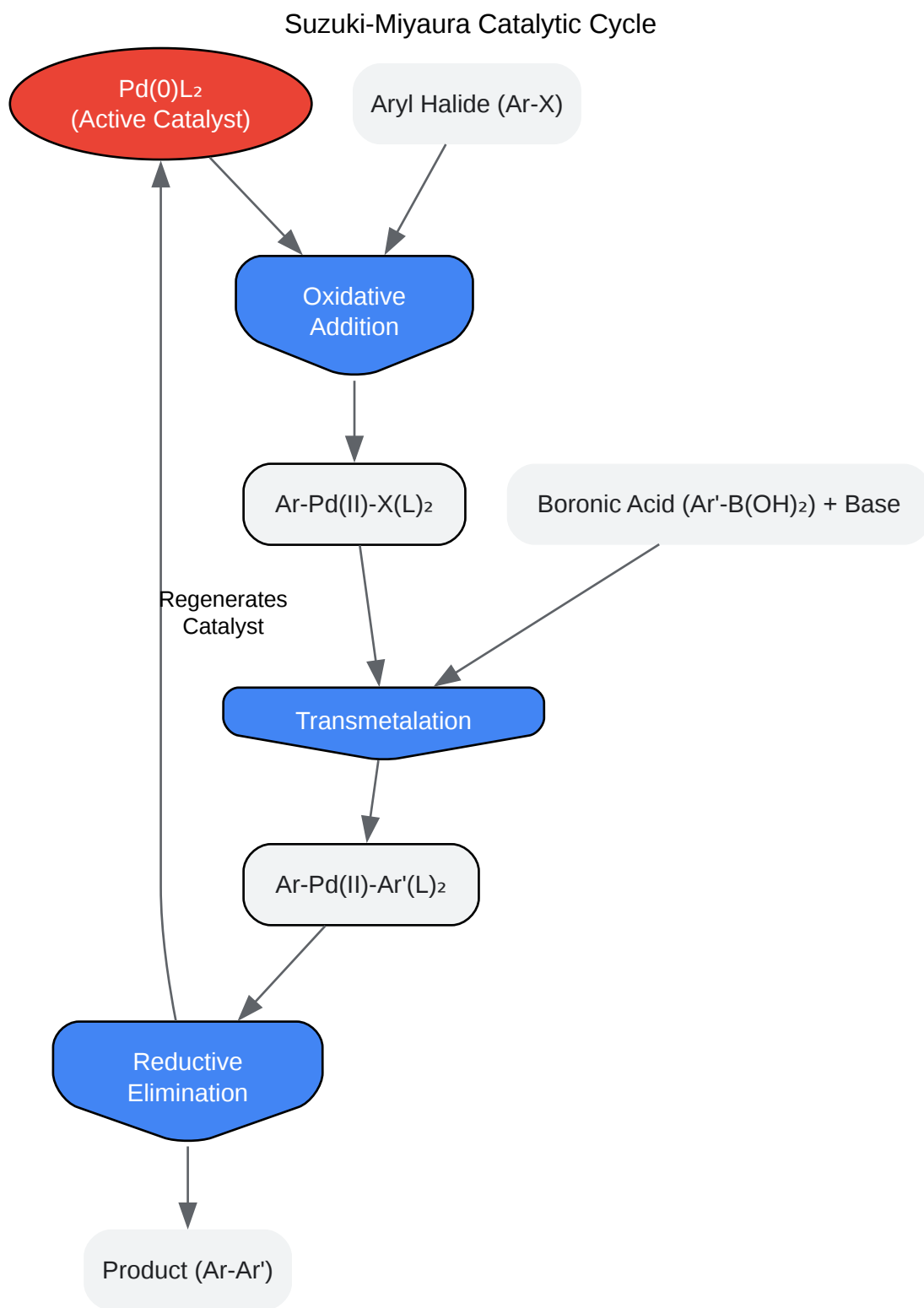
Ion	Expected m/z	Notes
[M+H] <sup>+</sup>	168.08	Protonated molecule
[M+Na] <sup>+</sup>	190.06	Sodium adduct
[M-H] <sup>-</sup>	166.07	Deprotonated molecule

Note: Boronic acids can sometimes form dimers or trimers (boroxines), which may be observed in the mass spectrum.[\[14\]](#)[\[15\]](#)

## Application in Suzuki-Miyaura Cross-Coupling

The premier application of **2-Ethoxypyridine-3-boronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[\[1\]](#)

## Suzuki-Miyaura Catalytic Cycle



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Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

## General Protocol for Suzuki-Miyaura Coupling

Materials:

- **2-Ethoxypyridine-3-boronic acid** (1.2 equiv)
- Aryl or heteroaryl halide (e.g., bromobenzene) (1.0 equiv)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(dppf)Cl<sub>2</sub>) (1-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, or Na<sub>3</sub>PO<sub>4</sub>) (2.0 equiv)
- Solvent system (e.g., Toluene/EtOH/H<sub>2</sub>O or Dioxane/H<sub>2</sub>O)

Procedure:

- Setup: To a flask, add the aryl halide, **2-Ethoxypyridine-3-boronic acid**, and the base.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
- Catalyst and Solvent: Add the palladium catalyst, followed by the degassed solvent system.
- Reaction: Heat the mixture (typically 80-110 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS).
- Workup: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried and concentrated.
- Purification: The crude product is purified by column chromatography or recrystallization.

## Safety and Handling

As with all laboratory chemicals, proper safety precautions are essential.

- Hazards: **2-Ethoxypyridine-3-boronic acid** is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
- Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.

## Conclusion

**2-Ethoxypyridine-3-boronic acid** is a high-value synthetic intermediate with significant applications in pharmaceutical and materials science. Its utility, primarily driven by its effectiveness in Suzuki-Miyaura cross-coupling reactions, makes it a cornerstone for the synthesis of complex organic molecules. This guide provides a robust framework for its synthesis via Miyaura borylation and comprehensive characterization through modern spectroscopic techniques. By understanding the rationale behind the experimental protocols and the compound's chemical behavior, researchers can confidently and safely integrate this versatile building block into their synthetic programs.

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